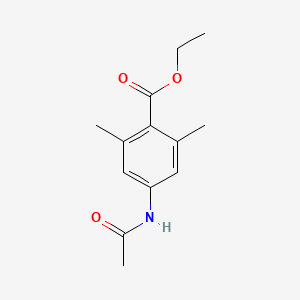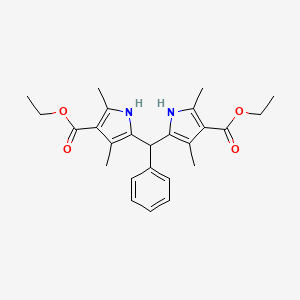
Diethyl 5,5'-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is a complex organic compound with the molecular formula C27H26N2O4. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) typically involves the reaction of 2,4-dimethylpyrrole with diethyl phenylmethanediyl bis(carboxylate) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrrole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Diethyl 5,5’-carbonylbis(3,4-dimethyl-1H-pyrrole-2-carboxylate)
- Diethyl 2,2’-methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate)
Uniqueness
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylmethanediyl linkage and the presence of two pyrrole rings make it a versatile compound for various applications .
属性
CAS 编号 |
5442-93-3 |
|---|---|
分子式 |
C25H30N2O4 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O4/c1-7-30-24(28)19-14(3)22(26-16(19)5)21(18-12-10-9-11-13-18)23-15(4)20(17(6)27-23)25(29)31-8-2/h9-13,21,26-27H,7-8H2,1-6H3 |
InChI 键 |
HZKOKTDZURSDGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C2=CC=CC=C2)C3=C(C(=C(N3)C)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
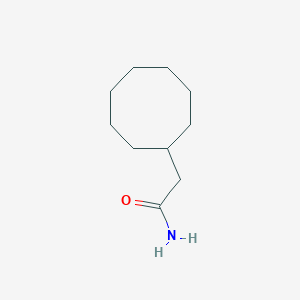

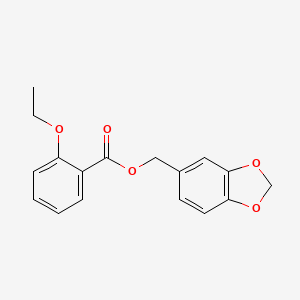
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
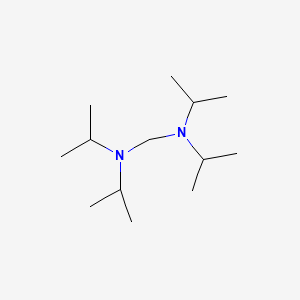

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
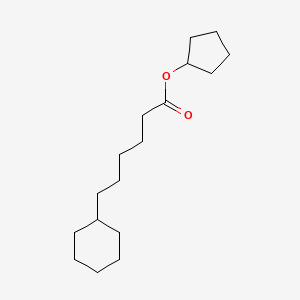
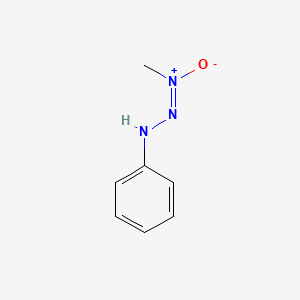
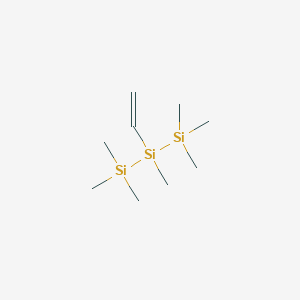
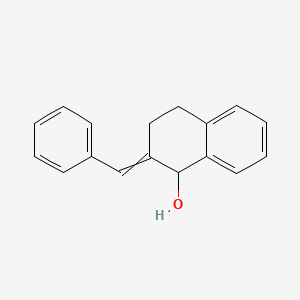
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
